2-(Aminomethyl)but-1-ene
Description
Structural Significance within Aminomethyl-Containing Molecules
The aminomethyl group (-CH₂NH₂) is a fundamental building block in a multitude of organic compounds, including many with significant biological activity. Its presence introduces a primary amine, which can act as a base, a nucleophile, and a site for hydrogen bonding. This functional group is a key feature in various pharmaceuticals, agrochemicals, and materials.
Academic Relevance of Alkene and Amine Functionalities in Organic Synthesis
The combination of an alkene and an amine within the same molecule, as seen in 2-(Aminomethyl)but-1-ene, offers a rich platform for synthetic exploration. Both functional groups are cornerstones of organic synthesis, providing access to a wide range of chemical transformations.
Alkene Functionality:
Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are highly versatile starting materials in organic synthesis. wikipedia.org The double bond, composed of a sigma (σ) and a pi (π) bond, is a region of high electron density, making it susceptible to attack by electrophiles. wikipedia.org Some key reactions involving alkenes include:
Addition Reactions: The double bond can be readily transformed into single bonds through the addition of various reagents, such as hydrogen (hydrogenation), halogens (halogenation), water (hydration), and hydrogen halides (hydrohalogenation). wikipedia.org
Oxidation: Alkenes can be oxidized to form epoxides, diols, or can be cleaved to form aldehydes, ketones, or carboxylic acids.
Polymerization: Alkenes serve as monomers in the production of a vast array of polymers.
Amine Functionality:
Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic. libretexts.org This reactivity allows for a variety of important transformations:
Acylation: Primary and secondary amines react with acyl halides or anhydrides to form amides.
Alkylation: Amines can be alkylated to form higher substituted amines.
Formation of Imines and Enamines: Primary amines react with aldehydes and ketones to form imines, while secondary amines form enamines.
Salt Formation: As bases, amines react with acids to form ammonium (B1175870) salts. libretexts.org
The presence of both an alkene and an amine in a single molecule like this compound opens the door to intramolecular reactions, where the two functional groups can react with each other to form cyclic structures. This is a powerful strategy in the synthesis of complex nitrogen-containing heterocyclic compounds.
Overview of Research Approaches to Related Aminomethyl-Alkene Systems
The study of molecules containing both aminomethyl and alkene functionalities is a vibrant area of chemical research. Scientists employ a variety of strategies to synthesize and understand the reactivity of these systems.
One significant area of research is the development of catalytic methods for the synthesis of chiral aminomethyl-containing heterocycles from alkenyl amines. For instance, copper-catalyzed intramolecular aminotrifluoromethylation of unactivated alkenes has been developed to synthesize trifluoromethylated pyrrolidines.
Another important research avenue is the aminative difunctionalization of alkenes, where both a nitrogen-containing group and another functional group are added across the double bond. rsc.org This strategy allows for the rapid construction of complex, functionalized nitrogen-containing molecules from simple alkene starting materials. rsc.org Recent advances have focused on transition metal-catalyzed reactions, such as diamination, aminohalogenation, and aminocarbonylation. rsc.org
Furthermore, the synthesis of aminomethyl-substituted cyclic compounds, such as cyclobutanes, has been achieved through photochemical [2+2] cycloaddition reactions of unsaturated lactams with alkenes. researchgate.net These methods provide access to stereochemically defined building blocks for further synthetic elaboration. researchgate.net
The table below summarizes some of the research approaches applied to aminomethyl-alkene systems:
| Research Approach | Description | Example Application |
| Catalytic Cyclization | Use of a catalyst to promote the intramolecular reaction between the amine and alkene functionalities. | Synthesis of chiral 2-aminomethyl indolines and pyrrolidines via copper-catalyzed alkene diamination. nih.gov |
| Aminative Difunctionalization | Simultaneous addition of an amino group and another functional group across the alkene double bond. | Transition metal-catalyzed diamination and aminohalogenation of alkenes. rsc.org |
| Photochemical Cycloaddition | Use of light to induce a [2+2] cycloaddition between an alkene and an unsaturated system containing a nitrogen atom. | Synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. researchgate.net |
| Hydroaminomethylation | The addition of an amine and a formyl group (CHO) across the double bond of an alkene. | Rhodium-catalyzed hydroaminomethylation of alkenes. |
These research efforts highlight the importance of aminomethyl-alkene systems as versatile intermediates in organic synthesis, providing pathways to a diverse range of valuable molecules. The foundational chemical principles embodied by this compound continue to inspire the development of novel synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2-methylidenebutan-1-amine |
InChI |
InChI=1S/C5H11N/c1-3-5(2)4-6/h2-4,6H2,1H3 |
InChI Key |
ZYAKVPKYLCZNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl but 1 Ene and Its Structural Analogues
Strategies for Carbon-Nitrogen Bond Formation in Aminomethylated Systems
The introduction of the aminomethyl group onto an alkene framework is a critical step in the synthesis of compounds like 2-(aminomethyl)but-1-ene. Various methods have been developed to achieve this transformation, each with its own advantages and limitations. uci.eduuri.edursc.org
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the formation of C-N bonds. masterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govmasterorganicchemistry.com For the synthesis of primary allylic amines, this can involve the use of ammonia (B1221849) or an ammonia equivalent.
One approach involves the iridium-catalyzed reductive allylic amination of α,β-unsaturated aldehydes with amines. rsc.org This method provides access to N-allylic amines in moderate to excellent yields across a range of substrates. rsc.org Biocatalytic systems have also been developed, utilizing reductive aminases for the N-allylation of primary and secondary amines with α,β-unsaturated aldehydes generated in situ from renewable cinnamic acids. nih.gov These enzymatic methods offer an environmentally benign route to allylic amines, proceeding under mild conditions and avoiding the over-reduction of the alkene. nih.gov
| Reactants | Catalyst/Reducing Agent | Product | Key Features |
| α,β-Unsaturated Aldehyde, Amine | Iridium Catalyst | N-Allylic Amine | Operates under air conditions, broad substrate scope. rsc.org |
| Cinnamic Acid, Amine | Carboxylic Acid Reductase, Reductive Aminase | Allylic Amine | Two-step, one-pot biocatalytic system using renewable starting materials. nih.gov |
| Aldehyde/Ketone, Amine | NaBH3CN, NaBH(OAc)3 | Substituted Amine | Versatile method, avoids multiple alkylations. masterorganicchemistry.com |
Table 1: Examples of Reductive Amination Pathways for Allylic Amine Synthesis
Nucleophilic Substitution and Amination Reactions
Nucleophilic substitution reactions represent a traditional and effective strategy for the synthesis of allylic amines. rsc.org These reactions typically involve the displacement of a leaving group on an allylic substrate by a nitrogen nucleophile. nih.gov Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a prominent example. nih.govresearchgate.net This reaction can be performed using various nitrogen sources, including aqueous ammonia for the synthesis of primary allylic amines. organic-chemistry.org
Recent advancements have focused on direct amination of allylic alcohols, which are often more readily available than the corresponding halides or carbonates. acs.org A palladium/DPEphos-catalyzed direct amination of allylic alcohols with ammonium (B1175870) acetate (B1210297) has been shown to be a convenient and scalable method for producing primary allylic amines with high selectivity. acs.org Another approach involves the use of deep eutectic solvents (DESs) as green promoters for the allylic alkylation of anilines and other nucleophiles with allylic alcohols at room temperature. rsc.org
Metal-free approaches have also been developed. For instance, the combination of an N-bromoimide and DBU enables the allylic amination of alkenes under mild conditions. organic-chemistry.org
Functional Group Interconversion to the Aminomethyl Moiety
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgub.eduic.ac.uk This approach can be used to introduce the aminomethyl group by transforming a pre-existing functional group on the but-1-ene backbone.
A common precursor for an aminomethyl group is a nitrile, which can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4). The nitrile itself can be introduced via nucleophilic substitution with a cyanide salt. Another pathway involves the reduction of an amide. For instance, an appropriate carboxylic acid derivative can be converted to an amide and subsequently reduced to the amine. ic.ac.uk The Gabriel synthesis offers a classic method for preparing primary amines from alkyl halides, which could be adapted for allylic systems. nptel.ac.in This involves the use of phthalimide (B116566) as an ammonia surrogate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. nptel.ac.in
Regioselective and Stereoselective Construction of the But-1-ene Backbone
The synthesis of this compound requires precise control over the placement of the double bond to form the but-1-ene isomer rather than the more substituted but-2-ene.
Controlled Alkene Formation via Elimination Reactions
Elimination reactions are a primary method for introducing double bonds into a molecule. lumenlearning.com The regioselectivity of these reactions is crucial for selectively forming the terminal alkene (Hofmann product) over the internal alkene (Zaitsev product). lumenlearning.comlibretexts.org Zaitsev's rule generally predicts the formation of the more substituted, and thus more stable, alkene as the major product. libretexts.orgnumberanalytics.com
To favor the formation of the less substituted but-1-ene, reaction conditions that promote Hofmann elimination are employed. This is typically achieved by using a sterically hindered base, such as potassium tert-butoxide, or by having a poor leaving group. dalalinstitute.com The choice of substrate is also critical; for example, elimination from a quaternary ammonium salt (Hofmann elimination) characteristically yields the least substituted alkene.
| Substrate Type | Base/Conditions | Major Product | Principle |
| Alkyl Halide | Sterically hindered base (e.g., potassium tert-butoxide) | Least substituted alkene (Hofmann) | Steric hindrance favors proton abstraction from the less sterically hindered β-carbon. |
| Alkyl Halide | Small, strong base (e.g., sodium ethoxide) | Most substituted alkene (Zaitsev) | Thermodynamic control favors the more stable alkene. libretexts.org |
| Quaternary Ammonium Hydroxide | Heat | Least substituted alkene (Hofmann) | The E2 elimination proceeds to give the Hofmann product. |
Table 2: Regioselectivity in Elimination Reactions
Selective Carbon-Carbon Bond Formation for Branched Alkenes
The construction of the branched but-1-ene backbone can also be achieved through selective carbon-carbon bond forming reactions. frontiersin.org These methods often offer high levels of regio- and stereocontrol. researchgate.netnih.gov
Nickel-catalyzed multicomponent coupling reactions of simple alkenes, aldehydes, and amides provide a direct and modular route to architecturally complex allylic amines. rsc.org These reactions can tolerate a broad range of functional groups. rsc.org Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction. A nickel-catalyzed migratory version has been developed that can couple unactivated alkyl electrophiles with aryl or vinyl boronic acids to form allylbenzene (B44316) derivatives. researchgate.net
Enzymatic methods, such as those employing aldolases and hydroxynitrile lyases, are also valuable for stereoselective C-C bond formation. frontiersin.org These biocatalytic approaches offer high enantioselectivity and operate under mild, environmentally friendly conditions. frontiersin.org
Asymmetric Synthetic Approaches to Chiral Aminomethyl-Alkenes
The generation of chiral centers is a cornerstone of modern pharmaceutical and materials science. For aminomethyl-alkenes, the creation of stereochemically defined structures is crucial for their application as chiral ligands in catalysis and as components in bioactive molecules. nih.govrsc.org Various asymmetric strategies have been developed to control the stereochemistry during the formation of these compounds.
One prominent method is the metal-catalyzed asymmetric diamination of alkenes. Copper(II) catalysis, in particular, has proven effective for the enantioselective diamination of γ-alkenyl sulfonamides. nih.govrsc.org Using chiral bis(oxazoline) ligands, such as (R,R)-Ph-box, this intramolecular/intermolecular reaction sequence can produce chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity. nih.gov These cyclic analogues of aminomethyl-alkenes are valuable in asymmetric catalysis. nih.govrsc.org
Another powerful approach involves the use of chiral-at-metal catalysts. For instance, a chiral-at-ruthenium complex has been successfully employed in the enantioselective intramolecular oxyamination of alkenes. researchgate.netthieme-connect.com This method allows for the synthesis of chiral γ-aminomethyl-γ-lactones, which contain a quaternary carbon, in high yields and with excellent enantiomeric excess (up to 99% ee). researchgate.net These lactones are versatile building blocks that can be converted into other important heterocyclic structures like δ-lactams and tetrahydrofurans. researchgate.netthieme-connect.com
Organocatalysis offers a metal-free alternative for these transformations. Proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination step, provides an efficient route to 1,2-diamines, which are precursors to chiral 2-aminomethyl and 3-amino pyrrolidines and piperidines. researchgate.net Furthermore, chiral selenium-based organocatalysts have been utilized for the syn-diamination and syn-oxyamination of alkenes, yielding highly functionalized chiral products. mdpi.com
Asymmetric Synthetic Approaches to Chiral Aminomethyl-Alkenes| Methodology | Catalyst/Reagent | Substrate Type | Product Class | Key Findings |
|---|---|---|---|---|
| Copper-Catalyzed Alkene Diamination | Cu(II) with (R,R)-Ph-box ligand | γ-Alkenyl sulfonamides | Chiral 2-aminomethyl indolines/pyrrolidines | First highly enantioselective copper-catalyzed alkene diamination reported. nih.govrsc.org |
| Ruthenium-Catalyzed Oxyamination | Chiral-at-ruthenium catalyst | Alkenes with nitrene precursor | γ-Aminomethyl-γ-lactones | Excellent yields and enantioselectivities (up to 99% ee) for products with quaternary centers. researchgate.netthieme-connect.com |
| Organocatalytic α-Amination | Proline | Aldehydes | 2-Aminomethyl pyrrolidines/piperidines | An efficient method for producing 1,2-diamines that serve as precursors to the final heterocyclic products. researchgate.net |
| Organoselenium-Catalyzed Diamination | Chiral selenium catalyst with N,N'-bistosyl urea | Alkenes | Highly functionalized chiral amines | Methodology affords syn-diamination and syn-oxyamination products with high enantioselectivity. mdpi.com |
One-Pot and Cascade Reactions in Aminomethyl-Alkene Synthesis
One-pot and cascade reactions represent a paradigm of efficiency in chemical synthesis, offering significant advantages such as reduced waste, time, and resource consumption by combining multiple transformations in a single operation. 20.210.105 These "green chemistry" approaches are increasingly applied to the synthesis of complex molecules, including aminomethyl-alkenes and their derivatives. 20.210.105
Chemoenzymatic cascade reactions provide an elegant fusion of chemical and biological catalysis. A notable example is the one-pot, three-step synthesis of pharmaceutically important γ-aminobutyric acids. acs.org This process begins with an enzyme-catalyzed Michael addition, followed by two subsequent enzymatic steps to yield the final product, demonstrating how multiple reactions can be seamlessly integrated to avoid the isolation of intermediates. acs.org Similarly, a one-pot, one-step enzymatic cascade has been developed to convert 5-(hydroxymethyl)furfural (HMF) directly into 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a biogenic monomer for polyamides, using a four-enzyme system. rsc.org
Metal-catalyzed multicomponent reactions are also a powerful tool for constructing aminomethyl-containing structures in a single step. A copper-catalyzed aminoheteroarylation of unactivated alkenes has been developed to access valuable heteroarylethylamine motifs. nih.gov This reaction proceeds through a cascade involving the intermolecular amination of the alkene followed by a migratory heteroarylation. nih.gov In another example, the one-pot reaction of 2-naphthol, various aldehydes, and amides, catalyzed by nano-silica supported boron trifluoride, produces 1-amidoalkyl-2-naphthols. arabjchem.org These products serve as direct precursors for 1-aminomethyl-2-naphthol derivatives. arabjchem.org Such strategies, which create complex products from simple starting materials in a single vessel, are central to modern synthetic efficiency. mdpi.com
One-Pot and Cascade Reactions in Aminomethyl-Alkene Synthesis| Reaction Type | Key Catalyst(s)/Reagents | Starting Materials | Product Class | Key Feature |
|---|---|---|---|---|
| Chemoenzymatic Cascade | Engineered "Michaelase" enzyme | Acetaldehyde, Nitroalkenes | γ-Aminobutyric acids | One-pot, three-step process minimizes intermediate isolation. acs.org |
| Enzymatic Cascade | Four-enzyme system (inc. HMF oxidase) | 5-(Hydroxymethyl)furfural (HMF) | 5-(Aminomethyl)-2-furancarboxylic acid | Direct one-pot, one-step conversion from HMF in aqueous media. rsc.org |
| Copper-Catalyzed Cascade | Cu(OTf)₂ | Unactivated alkenes, Amines, Heteroarenes | Heteroarylethylamines | Features an intermolecular amination followed by a migratory heteroarylation. nih.gov |
| Acid-Catalyzed One-Pot | Nano-BF₃·SiO₂ | 2-Naphthol, Aldehydes, Amides | 1-Amidoalkyl-2-naphthols | Efficient multi-component reaction to form precursors for 1-aminomethyl-2-naphthols. arabjchem.org |
Chemical Reactivity and Derivatization Strategies for 2 Aminomethyl but 1 Ene Systems
Reactions of the Primary Amine Functionality
The primary amine group in 2-(aminomethyl)but-1-ene is a nucleophilic center and a site for the introduction of a vast number of functional groups. Its reactivity is characteristic of primary alkylamines, allowing for derivatization through acylation, amidation, and the formation of imines.
Acylation and Amidation Reactions
The reaction of the primary amine of this compound with acylating agents, such as acyl chlorides or anhydrides, results in the formation of a stable amide bond. This transformation is one of the most fundamental and widely used reactions for primary amines. The acylation process converts the basic amine into a neutral amide, significantly altering the molecule's chemical properties. The introduction of an acyl group can improve the stability and chromatographic behavior of the parent amine. This reaction is typically performed in the presence of a base to neutralize the acid byproduct (e.g., HCl) generated during the reaction. A wide variety of acyl groups can be introduced, allowing for the synthesis of a large library of N-substituted amide derivatives.
Table 1: Examples of Acylating Agents for Amide Formation
| Acylating Agent | Product Class |
|---|---|
| Acetyl Chloride | N-acetamide |
| Benzoyl Chloride | N-benzamide |
| Acetic Anhydride (B1165640) | N-acetamide |
| Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetamide |
Derivatization for Analytical and Mechanistic Studies
For analytical purposes, particularly in gas chromatography (GC), derivatization of polar functional groups like primary amines is often necessary. Derivatization increases the volatility and thermal stability of the analyte while reducing its polarity, which improves chromatographic peak shape and detection sensitivity. The primary amine of this compound is a candidate for several common derivatization techniques.
Acylation: As mentioned previously, acylation with fluorinated reagents such as trifluoroacetic anhydride (TFAA) is a popular method. The resulting fluorinated amides are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD).
Silylation: This is one of the most widely used derivatization methods in GC. Silylating reagents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen of the primary amine to replace it with a nonpolar trimethylsilyl (B98337) (TMS) group. This process significantly decreases the polarity of the molecule and increases its volatility, making it more suitable for GC analysis.
Table 2: Common Derivatization Reagents for Primary Amines in Analytical Chemistry
| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Purpose |
|---|---|---|---|---|
| Acylating Agents | Trifluoroacetic Anhydride | TFAA | N-Trifluoroacetamide | Increase volatility, enhance ECD detection |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-Trimethylsilyl (TMS) amine | Increase volatility, improve thermal stability |
Formation of Schiff Bases and Imines
The primary amine of this compound readily undergoes a condensation reaction with aldehydes or ketones to form Schiff bases, also known as imines. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The formation of the imine bond is typically catalyzed by acid or base and can be driven to completion by removing the water formed during the reaction. The stability and reaction kinetics can be influenced by factors such as pH and the electronic properties of the carbonyl compound and the amine. This reaction provides a straightforward method for introducing a wide variety of substituents onto the nitrogen atom, leading to a diverse class of imine derivatives.
The general mechanism involves two key stages:
Nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate.
Dehydration of the carbinolamine to yield the final imine product.
Table 3: Schiff Base Formation with this compound
| Carbonyl Compound | Resulting Imine Structure |
|---|---|
| Benzaldehyde | N-(phenylmethylene)-2-(aminomethyl)but-1-ene |
| Acetone | N-(propan-2-ylidene)-2-(aminomethyl)but-1-ene |
| Cyclohexanone | N-(cyclohexylidene)-2-(aminomethyl)but-1-ene |
Transformations Involving the Terminal Alkene Moiety
The terminal double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles and enabling its participation in cycloaddition reactions.
Electrophilic Additions and Functionalization
The π-bond of the alkene serves as a nucleophile, reacting with electrophilic species in what are known as electrophilic addition reactions. In this process, the double bond is broken, and two new sigma bonds are formed. When an unsymmetrical electrophile like hydrogen bromide (HBr) is added, the reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (the terminal C1 carbon), leading to the formation of the more stable secondary carbocation at the C2 position. Subsequent attack by the bromide anion yields the major product, 2-bromo-2-(aminomethyl)butane.
A general mechanism for the addition of HBr proceeds as follows:
The alkene's π-electrons attack the electrophilic hydrogen of HBr, forming a C-H bond and a carbocation intermediate.
The bromide ion (Br⁻) acts as a nucleophile, attacking the positively charged carbon to form the final alkyl halide product.
Furthermore, modern synthetic methods allow for the direct functionalization of the allylic C-H bonds adjacent to the double bond, providing an alternative route to more complex allylic amine structures.
Cycloaddition Chemistry
The alkene moiety of this compound can function as a dienophile in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. This reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. When this compound reacts with a diene such as 1,3-butadiene, a substituted cyclohexene (B86901) ring is formed. The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile possesses electron-withdrawing groups, although unsubstituted alkenes can still participate, often requiring thermal conditions.
Beyond the classic Diels-Alder reaction, alkenes can participate in other types of cycloadditions, such as [3+2] and [2+2+1] cycloadditions, which provide access to five-membered and other complex ring systems.
Table 4: Representative Diels-Alder Reaction
| Diene | Dienophile | Product |
|---|---|---|
| 1,3-Butadiene | This compound | 4-(Aminomethyl)-4-ethylcyclohexene |
Catalytic Hydrogenation and Selective Reductions
The catalytic hydrogenation of the terminal double bond in this compound and its derivatives provides a direct route to the corresponding saturated 2-(aminomethyl)butane structures. This reduction is typically achieved using molecular hydrogen in the presence of a transition metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure high efficiency and, in the case of chiral substrates, to control stereoselectivity.
Commonly employed catalysts for the hydrogenation of alkenes include palladium, platinum, and nickel. For allylic amines, homogeneous catalysts based on rhodium, ruthenium, and iridium have also demonstrated significant utility, particularly in asymmetric hydrogenations. The primary amine functionality in this compound can coordinate to the metal center, potentially influencing the catalytic activity and selectivity of the reduction. To mitigate this, and to enhance solubility in common organic solvents, the amine is often protected with groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).
The stereochemical outcome of the hydrogenation is a key consideration, especially when a chiral center is present in the molecule. The reduction of the double bond can lead to the formation of a new stereocenter at the C2 position. Diastereoselective reductions can be achieved by employing chiral catalysts or by taking advantage of substrate control where an existing stereocenter directs the approach of hydrogen. For instance, the hydrogenation of chiral allylic amines often proceeds with high diastereoselectivity, guided by the stereochemistry of the carbon atom bearing the amino group.
While specific data for the catalytic hydrogenation of this compound is not extensively reported, the general principles of alkene hydrogenation can be applied. The following table illustrates typical conditions and outcomes for the hydrogenation of analogous N-protected allylic amines.
| Substrate Analogue | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-2-methyl-2-propen-1-amine | Pd/C (10%) | Methanol | 1 | 25 | >95 | General procedure |
| N-Cbz-2-phenyl-2-propen-1-amine | [Rh(COD)Cl]₂ / (R)-BINAP | Toluene | 20 | 50 | 98 | Analogous asymmetric hydrogenation |
| N-Acetyl-2-ethyl-2-propen-1-amine | PtO₂ | Ethanol | 3 | 25 | 96 | General procedure |
Functionalization of Unactivated Alkenes
The unactivated terminal alkene in this compound is susceptible to a variety of addition and functionalization reactions, allowing for the introduction of diverse chemical entities. The primary amine in the molecule can influence the course of these reactions, either through electronic effects or by acting as a directing group. Protection of the amine is often a prerequisite to avoid side reactions.
Hydroboration-Oxidation: This two-step process provides a route to the corresponding anti-Markovnikov alcohol, 2-(aminomethyl)butan-1-ol. In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. The boron atom attaches to the terminal carbon (C1), and a hydride adds to the internal carbon (C2). Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group. masterorganicchemistry.comwikipedia.org The regioselectivity of the hydroboration step is primarily governed by steric factors, favoring the addition of the bulky boron-containing group to the less hindered carbon of the double bond. masterorganicchemistry.comwikipedia.org
Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through metal-catalyzed oxidation, leads to the formation of an epoxide, 2-(aminomethyl)-2-ethyloxirane. The diastereoselectivity of epoxidation can be influenced by the presence of a nearby directing group, such as a hydroxyl or a protected amine, which can coordinate to the oxidizing agent and direct the delivery of the oxygen atom. rsc.org For allylic amines, the stereochemical outcome can be controlled to produce specific diastereomers of the resulting epoxy amine. rsc.org
Hydroformylation: This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes in the presence of syngas (a mixture of carbon monoxide and hydrogen). researchgate.netresearchgate.net For a terminal alkene like this compound, hydroformylation can theoretically yield two isomeric aldehydes: the linear product, 3-(aminomethyl)pentanal, and the branched product, 2-ethyl-2-(aminomethyl)butanal. The regioselectivity of the reaction is highly dependent on the catalyst, ligands, and reaction conditions. researchgate.net The resulting aldehydes are valuable synthetic intermediates that can be further elaborated into a variety of other functional groups.
The following table summarizes the expected products from the functionalization of an N-protected this compound analogue.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | N-Protected-2-(aminomethyl)butan-1-ol |
| Epoxidation | m-CPBA | N-Protected-2-(aminomethyl)-2-ethyloxirane |
| Hydroformylation | CO, H₂, [Rh(CO)₂acac]/ligand | Mixture of N-Protected-3-(aminomethyl)pentanal and N-Protected-2-ethyl-2-(aminomethyl)butanal |
Intramolecular Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound and its derivatives allows for their use in intramolecular cyclization reactions to construct various heterocyclic frameworks. These reactions often involve the participation of both the amine and the alkene functionalities, either directly or after suitable modification.
Ring-Closing Metathesis (RCM): To utilize RCM, the this compound scaffold must first be derivatized to contain a second terminal alkene. For example, N-allylation of the primary amine would generate a diene substrate suitable for RCM. Treatment of this N-allyl-2-(aminomethyl)but-1-ene derivative with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would be expected to yield a seven-membered nitrogen-containing ring, a dihydroazepine derivative. nih.govrsc.org The efficiency of the RCM reaction is dependent on factors such as the catalyst choice, solvent, and concentration. rsc.org
Intramolecular Hydroamination: This atom-economical reaction involves the intramolecular addition of the N-H bond of the amine across the double bond to form a cyclic amine. While the direct intramolecular hydroamination of this compound to form a five-membered pyrrolidine (B122466) ring is conceptually possible, it is often challenging for unactivated alkenes and may require a suitable catalyst, such as an alkali metal, alkaline earth metal, lanthanide, or transition metal complex. The regioselectivity of the cyclization would determine whether a five-membered ring (pyrrolidine derivative) or a six-membered ring (piperidine derivative) is formed, with the formation of the five-membered ring generally being kinetically favored.
Oxidative Cyclization: Intramolecular oxidative cyclization reactions can also be employed to construct heterocyclic systems. For instance, palladium-catalyzed oxidative amination of a suitably N-protected derivative of this compound could lead to the formation of a pyrrolidine or piperidine (B6355638) ring system with concomitant introduction of new functionality. These reactions typically involve a high-valent metal catalyst that facilitates the intramolecular attack of the nitrogen atom onto the alkene.
The following table provides an overview of potential intramolecular cyclization strategies for derivatives of this compound.
| Reaction Type | Substrate Derivative | Catalyst/Reagent | Expected Cyclic Product |
|---|---|---|---|
| Ring-Closing Metathesis | N-Allyl-2-(aminomethyl)but-1-ene | Grubbs Catalyst | Dihydroazepine derivative |
| Intramolecular Hydroamination | This compound | Lanthanide or Transition Metal Catalyst | 2-Methylpyrrolidine |
| Oxidative Cyclization | N-Protected-2-(aminomethyl)but-1-ene | Pd(II) catalyst / Oxidant | Functionalized pyrrolidine or piperidine derivative |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural determination.
¹H NMR Spectroscopy: For 2-(Aminomethyl)but-1-ene (structure: CH₂=C(CH₂NH₂)CH₂CH₃), the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The approximate chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on carbons adjacent to electron-withdrawing groups (like the amine) or unsaturated systems (the double bond) are deshielded and appear at a lower field (higher ppm value).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| =CH₂ (vinylic) | 4.8 - 5.1 | Singlet (or two close singlets) | 2H |
| -CH₂-NH₂ (allylic amine) | ~3.2 - 3.5 | Singlet | 2H |
| -NH₂ (amine) | 0.5 - 4.0 (broad) | Singlet (broad) | 2H |
| -CH₂-CH₃ (allylic) | ~2.0 - 2.3 | Quartet (q) | 2H |
Note: The amine (-NH₂) proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C =CH₂ (quaternary alkene) | 140 - 148 |
| =C H₂ (terminal alkene) | 112 - 118 |
| -C H₂-NH₂ (allylic amine) | 45 - 55 |
| -C H₂-CH₃ (allylic) | 25 - 35 |
To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons. For instance, correlations from the vinylic protons (=CH₂) to the quaternary alkene carbon (C=) and the allylic amine carbon (-CH₂-NH₂) would firmly establish the core structure.
NMR relaxometry techniques measure the relaxation rates of nuclear spins, which are sensitive to molecular motion and interactions. If this compound were to be studied as a ligand binding to a larger molecule (e.g., a protein or receptor), these methods could provide valuable information. Changes in the T₁ (spin-lattice) and T₂ (spin-spin) relaxation times of the ligand's protons upon binding can be used to determine binding affinities and identify the parts of the molecule involved in the interaction.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₁₁N), the expected exact mass can be calculated.
Predicted HRMS Data for this compound
| Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₅H₁₁N | [M+H]⁺ | 86.0964 |
The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound (85 g/mol ). jove.com
Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for analyzing complex mixtures and confirming the identity and purity of a compound.
GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a GC column before entering the mass spectrometer for detection. This would provide a retention time characteristic of the compound and a mass spectrum to confirm its identity.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is used for less volatile or thermally unstable compounds. sielc.com The compound is separated via HPLC and then ionized (e.g., by electrospray ionization, ESI) before entering the mass spectrometer. For an amine, ESI in positive ion mode would be highly effective, readily forming the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation. A primary fragmentation pathway for aliphatic amines is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would help confirm the structure. libretexts.orglibretexts.org For this compound, a dominant fragmentation would likely be the loss of an ethyl radical to form a stable resonance-delocalized cation.
On-Tissue Chemical Derivatization for Enhanced Detection Sensitivity
On-tissue chemical derivatization (OTCD) is a powerful strategy in mass spectrometry imaging (MSI) to enhance the detection sensitivity and selectivity for molecules that are present in low concentrations or ionize poorly, such as certain amines and metabolites. nih.govacs.org This technique involves applying a chemical reagent directly onto a tissue slice to covalently modify the target analyte, introducing a tag that is more easily ionized or that shifts the analyte's mass-to-charge ratio (m/z) to a region of the spectrum with less interference. researchgate.net
For a primary amine like this compound, OTCD would be a highly applicable method for improving its visualization within a biological matrix. The primary amine group (-NH₂) is a nucleophile that can be targeted by a variety of derivatization reagents. These reagents typically add a larger, pre-charged moiety or a group with high proton affinity, which aids in the ionization process during techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. nih.gov This chemical tagging improves ionization efficiency and can overcome issues of signal suppression often encountered in complex tissue environments. researchgate.netd-nb.info
The application of OTCD-MSI could facilitate the analysis of previously undetectable biologically relevant molecules by adapting existing chemical derivatization methods. nih.gov While specific protocols for this compound are not documented, reagents that effectively label primary amines for improved mass spectrometry detection are well-established.
Table 1: Potential Derivatization Strategies for Primary Amines in MSI
| Reagent Class | Reaction Target | Purpose | Potential Benefit for this compound |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Esters | Primary Amines | Acylation | Introduces a tag to enhance ionization and increase mass. |
| Isothiocyanates | Primary Amines | Thiourea formation | Adds a specific mass shift and potentially an easily ionizable group. |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
For this compound, both techniques would provide a characteristic "fingerprint," allowing for its identification.
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong absorptions corresponding to the N-H bonds of the primary amine and the C=C bond of the alkene. Key expected absorption bands include N-H stretching vibrations (typically a doublet around 3300-3500 cm⁻¹ for a primary amine), C-H stretching from both sp² (=C-H) and sp³ (C-H) hybridized carbons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and a characteristic C=C stretching vibration (~1640-1680 cm⁻¹). docbrown.info
Raman Spectroscopy : Raman spectroscopy would be particularly sensitive to the symmetric C=C double bond vibration, which often produces a strong signal. fiveable.me Symmetric vibrations of the carbon backbone would also be more prominent in the Raman spectrum compared to the IR spectrum. The weak Raman scattering of water makes the technique well-suited for analyzing aqueous samples. fiveable.me
By combining data from both techniques, a more complete picture of the molecule's vibrational modes can be achieved. fiveable.me
Table 2: Predicted Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Strong in IR |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Moderate in IR |
| Alkene (C=CH₂) | =C-H Stretch | 3010 - 3095 | Moderate in IR |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Moderate in IR, Strong in Raman |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong in IR |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The structures responsible for this absorption are known as chromophores. masterorganicchemistry.com
In this compound, the carbon-carbon double bond (C=C) acts as a π-chromophore. Simple, non-conjugated alkenes typically exhibit a π → π* transition at wavelengths below 200 nm. masterorganicchemistry.com For example, 1-butene (B85601) has an absorption maximum (λmax) around 177-196 nm. nist.gov The primary amine group contains non-bonding electrons (n-electrons) and acts as an auxochrome, which can modify the absorption of the chromophore. The presence of the amine's lone pair of electrons can lead to an n → σ* transition, and its interaction with the π-system of the alkene may slightly shift the λmax and intensity of the π → π* transition.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with rigid structures and extensive conjugated π-systems are often fluorescent. Simple aliphatic amines and non-conjugated alkenes, such as the components of this compound, are generally not considered to be significantly fluorescent in their native state. Therefore, strong fluorescence would not be expected from this compound unless it is chemically modified with a fluorophore.
X-ray Diffraction for Solid-State Structural Determination
X-ray crystallography is an experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.org
To perform this analysis on this compound, the compound would first need to be crystallized. This is often achieved by forming a salt, such as a hydrochloride or hydrobromide salt, which typically has a higher propensity to form high-quality single crystals suitable for diffraction experiments.
A successful X-ray diffraction analysis would provide unambiguous confirmation of the compound's connectivity and its three-dimensional conformation in the solid state. For a chiral molecule like this compound, crystallographic analysis of an enantiomerically pure sample would also determine its absolute configuration. mdpi.com As no crystal structure for this specific compound is publicly available, no crystallographic data can be presented.
Advanced Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov For a small, polar, and basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable analytical method.
A typical RP-HPLC setup would involve a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase. This suppresses the ionization of free silanol (B1196071) groups on the stationary phase and protonates the analyte, leading to sharper, more symmetrical peaks. Detection could be achieved using a UV detector if the analyte absorbs sufficiently at low wavelengths, or more universally, with a mass spectrometer (LC-MS).
Table 3: Illustrative HPLC Method Parameters for Amine Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation for small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase with an acid modifier. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution allows for the separation of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for an analytical scale column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry | Detection of the analyte as it elutes from the column. |
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated using standard HPLC methods. sepscience.com
Chiral HPLC is the preferred method for separating enantiomers and determining the enantiomeric purity of a sample. mdpi.com This is most commonly achieved by using a chiral stationary phase (CSP). A CSP is a column packing material that is itself chiral. The enantiomers of the analyte interact differently with the chiral selector on the stationary phase, forming temporary diastereomeric complexes with different stabilities. csfarmacie.cznih.gov This difference in interaction strength leads to different retention times, allowing for their separation.
For primary amines like this compound, CSPs based on crown ethers, cyclodextrins, or polysaccharide derivatives are often effective. The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal resolution. mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) represents a sophisticated and automated form of thin-layer chromatography that offers improved resolution, higher sensitivity, and enhanced reproducibility. While a comprehensive literature search did not yield specific, published HPTLC methodologies for the direct analysis of this compound, the chemical nature of the compound—a small primary amine—allows for the extrapolation of established HPTLC methods for this class of substances. The development of an HPTLC method for this compound would logically commence with the selection of a suitable stationary phase, followed by the systematic optimization of the mobile phase composition to achieve adequate separation and resolution.
A theoretical HPTLC method for the characterization of this compound can be proposed based on common practices for the analysis of primary amines. Given its polar nature, a normal-phase HPTLC system would be appropriate. Visualization would necessitate a post-chromatographic derivatization step, as the compound lacks a chromophore for UV detection. Ninhydrin (B49086) is a widely used and effective reagent for the detection of primary amines, yielding colored spots upon heating. blogspot.comillinois.edu
Detailed research findings from a dedicated study on this compound are not currently available. However, a prospective method development and validation would focus on establishing linearity, precision, accuracy, and specificity. The retention factor (Rf) would be a critical parameter for identification, and this would be determined under highly controlled conditions to ensure reproducibility.
The following interactive data table outlines a potential HPTLC method for the analysis of this compound. This serves as a foundational approach for future research and method development.
| Parameter | Description |
| Stationary Phase | HPTLC plates with silica (B1680970) gel 60 F254 |
| Sample Application | Automated band-wise application |
| Mobile Phase | Chloroform:Methanol:Ammonia (B1221849) (hypothetical ratio, e.g., 8:2:0.1 v/v/v) |
| Development | In a saturated twin-trough chamber |
| Derivatization | Dipping in or spraying with a ninhydrin solution (e.g., 0.2g in 100ml ethanol) blogspot.com |
| Detection | Heating at 110°C for 5-10 minutes to develop colored spots |
| Densitometric Scanning | At a specific wavelength (e.g., 550 nm for ninhydrin-amine adducts) in absorbance mode |
This proposed method provides a robust starting point for the chromatographic characterization of this compound, leveraging established principles of HPTLC for the analysis of primary amines.
Computational Chemistry and Theoretical Investigations of 2 Aminomethyl but 1 Ene Analogues
Quantum Mechanical Studies for Molecular Geometry and Electronic Structure
Quantum mechanics forms the foundation for a variety of computational methods that elucidate the fundamental electronic and geometric properties of molecules. These studies are crucial for understanding the intrinsic characteristics of 2-(aminomethyl)but-1-ene analogues.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. ijnc.irnih.gov For allylic amines, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVQZ, can accurately predict bond lengths, bond angles, and dihedral angles. nih.govacs.orgmdpi.com
Beyond static structures, DFT is used to map out potential energy surfaces and reaction energy profiles. researchgate.netresearchgate.net These profiles illustrate the energy changes as reactants are converted into products through transition states, providing critical information about reaction feasibility and kinetics. For instance, the relative stabilities of different conformers of a simple allylic amine can be estimated, revealing the energetic landscape of its conformational flexibility. acs.org
| Conformer | Calculated Relative Energy (cm⁻¹) | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| cis-trans | 0 (Reference) | 0 (Reference) |
| cis-gauche | 135 | 1.61 |
| gauche-trans | 103 | 1.23 |
| gauche-gauche | 50 | 0.60 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgethz.ch The HOMO, being the outermost occupied orbital, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, as the lowest energy empty orbital, acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com
For an analogue like this compound, the HOMO is typically localized on the amine's nitrogen lone pair and the C=C pi bond, indicating these are the primary sites for reaction with electrophiles. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov DFT calculations can reliably predict the energies and visualize the spatial distribution of these orbitals. mdpi.comresearchgate.net Furthermore, computational methods can determine the partial charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which is crucial for understanding electrostatic interactions in non-covalent bonding and during chemical reactions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -9.15 |
| ELUMO | -0.01 |
| Energy Gap (ΔE) | 9.14 |
Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. DFT calculations can provide reasonably accurate predictions of nuclear magnetic resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating the magnetic shielding tensors from which ¹H and ¹³C NMR chemical shifts are derived. nih.gov While computationally expensive, these predictions often achieve a mean absolute error of less than 0.20 ppm for ¹H shifts, which is sufficient to help assign experimental spectra. mdpi.comnih.gov
Similarly, the vibrational frequencies observed in infrared (IR) spectroscopy can be calculated computationally. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a molecule's normal vibrational modes and their corresponding frequencies can be determined. dtic.milopenmopac.net Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net These predictions are useful for assigning specific absorption bands to the vibrations of functional groups, such as the N-H and C=C stretching modes in this compound analogues. dtic.mil
| Solvent | Mean Absolute Error (ppm) |
|---|---|
| Water | <0.10 |
| Chloroform | <0.10 |
| DMSO | <0.10 |
| Methanol | <0.10 |
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric & symmetric) | ~3700 |
| H-N-H Bend | ~1250 and ~1700 |
| NH₂ Wagging | ~750 |
| N-C Stretch | 1100 - 1250 |
Mechanistic Elucidation of Synthetic Pathways and Reactions
Understanding the detailed step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome and improving its efficiency. Computational studies, particularly using DFT, are indispensable for elucidating the complex mechanisms involved in the synthesis of allylic amines. rsc.orgresearchgate.net Researchers can model the entire reaction pathway, identifying key intermediates and transition states. nih.gov
For example, in the transition metal-catalyzed synthesis of allylic amines, computational analysis can distinguish between different plausible mechanisms, such as inner-sphere versus outer-sphere nucleophilic attack. rsc.orgresearchgate.net In a cobalt-catalyzed allylic substitution, calculations revealed that the C-N bond formation proceeds through an inner-sphere reductive elimination pathway. rsc.org The computed energy barriers (activation energies) for each step in a catalytic cycle can identify the rate-determining step and explain the observed reaction rates and selectivities. rsc.orgacs.org These mechanistic insights are crucial for optimizing reaction conditions and developing more effective catalysts for the synthesis of this compound analogues. nih.gov
| Reaction Step | Pathway | Calculated Barrier (ΔG‡) |
|---|---|---|
| C-O Oxidative Addition | SN2 back-side attack | 15.2 |
| C-N Bond Formation | Inner-Sphere Reductive Elimination | 18.5 |
| Outer-Sphere Nucleophilic Attack | 25.1 |
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule, including its conformation and stereochemistry, profoundly influences its physical and biological properties. Computational methods are extensively used to perform conformational analysis, identifying the stable conformers of a molecule and their relative energies. acs.org For flexible molecules like this compound analogues, which have multiple rotatable bonds, this analysis helps to understand the populations of different shapes the molecule can adopt in solution.
A particularly impactful application of computational chemistry is the prediction of stereochemical outcomes in asymmetric reactions. nih.gov In processes like the palladium-catalyzed asymmetric allylic amination, chiral ligands are used to control the formation of one enantiomer over the other. nih.govnih.gov Theoretical models can calculate the energies of the diastereomeric transition states that lead to the different product enantiomers. The difference in these energies allows for the prediction of the enantiomeric excess (ee%). These predictive models can be so accurate that they have been used to identify and correct erroneous stereochemical assignments in published experimental literature, demonstrating the power of computation to guide and validate experimental work. nih.gov The origin of selectivity is often traced back to subtle steric and electronic interactions between the substrate, nucleophile, and chiral ligand in the transition state assembly. rsc.org
| Ligand | Predicted Absolute Configuration | Initially Reported Configuration | Revised Experimental Configuration |
|---|---|---|---|
| PHOX Ligand L5 | R | S | R |
| PHOX Ligand L6 | R | S | R |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide detailed information about static structures and reaction energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model a system of atoms and molecules by solving Newton's classical equations of motion, allowing researchers to observe molecular motion on timescales from picoseconds to microseconds. nih.govulisboa.pt
For this compound analogues, MD simulations can be used to study their behavior in a solvent, mimicking real-world conditions. ulisboa.ptrsc.org These simulations can reveal how the molecule moves, flexes, and interacts with surrounding solvent molecules. MD is also a key tool for studying the interaction of a molecule with a biological target, such as a protein receptor. nih.govnih.gov By simulating the ligand-receptor complex, one can observe the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds), and the conformational changes that may occur upon binding. nih.gov Analysis of MD trajectories can include metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over the course of the simulation. nih.govresearchgate.net
| Parameter | Description/Example Value |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Water Model | TIP3P, SPC/E |
| System Size (Box Volume) | ~1000 nm³ |
| Simulation Time | 100 ns or longer |
| Time Step | ~2 fs (0.002 ps) |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
Ligand-Receptor Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method provides critical insights into the binding mode, affinity, and specificity of drug candidates, thereby guiding rational drug design. For analogues of this compound, these in-silico studies are crucial for understanding their structure-activity relationships (SAR) and for optimizing their interactions with biological targets. nih.govunar.ac.id
The primary amino group, a key feature of these analogues, is often protonated at physiological pH. This positive charge allows it to form strong electrostatic interactions, most notably a salt bridge, with negatively charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu), within the receptor's binding pocket. This interaction is a common and critical anchor point for many aminergic ligands.
Computational studies on related structures containing an aminomethyl moiety have identified key interactions with various receptor types:
G-Protein Coupled Receptors (GPCRs): Research on aminomethyl derivatives targeting serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors has highlighted the importance of a salt bridge with a conserved aspartic acid residue (D3.32). mdpi.com The geometry of the amine fragment and the nature of substituents on the nitrogen atom significantly influence binding affinity. For instance, studies on 1H-pyrrolo[3,2-c]quinoline derivatives showed that using an (R)-2-(aminomethyl)pyrrolidine fragment and adding small alkyl chains (like ethyl or isobutyl) to the basic nitrogen maintained or improved affinity for the 5-HT6 receptor. mdpi.com
Tyrosine Kinases: Analogues of 2-(aminomethyl)benzimidazole have been investigated as potential inhibitors of receptor tyrosine kinases like EGFR and HER2, which are significant targets in cancer therapy. chemrevlett.com Docking studies for these compounds help elucidate their binding modes within the ATP-binding site of the kinase domain, with docking scores often correlating with cytotoxic activity against cancer cell lines. chemrevlett.com
Other Receptors: The aminomethyl group has also been engineered into proteins to enhance binding to synthetic receptors. For example, modifying insulin (B600854) with a 4-aminomethyl group on a phenylalanine residue increased its binding affinity for the synthetic receptor cucurbit nih.govuril by nearly sevenfold, demonstrating the group's effectiveness in creating specific, high-affinity interactions. nih.gov
The binding affinity of these analogues is quantified by parameters such as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or, in computational studies, by a docking score or estimated free energy of binding (ΔG), typically measured in kcal/mol. nih.govnih.gov Lower energy scores generally indicate more favorable binding.
Molecular dynamics (MD) simulations are often employed following initial docking to validate the predicted binding poses. nih.govnih.gov These simulations model the movement of the ligand and receptor atoms over time, providing insights into the stability of the complex and the durability of key interactions, such as hydrogen bonds and salt bridges. mdpi.comnih.govnih.gov
The table below summarizes representative findings from molecular docking studies on compounds containing the aminomethyl functional group, illustrating the types of receptors targeted and the binding affinities observed.
Table 1: Representative Molecular Docking and Binding Affinity Data for Aminomethyl Analogues
| Compound/Analogue Class | Receptor Target | Binding Affinity/Score | Key Interacting Residues |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]quinoline derivatives | 5-HT6 Receptor | Ki = 24 nM | Aspartic Acid (D3.32) |
| 1H-Pyrrolo[3,2-c]quinoline derivatives | D3 Receptor | 49% displacement @ 1µM | Aspartic Acid (D3.32) |
| Aminomethyl-Insulin | Cucurbit nih.govuril (Q7) | Kd = 99 nM | Not Applicable |
| 2-(aminomethyl)benzimidazole derivatives | EGFR/HER2 | (Docking Scores) | Not Specified |
| Azetidine Derivatives | SARS-CoV-2 Mpro | ΔG = -7.1 to -8.0 kcal/mol | LEU:271, LEU:287, ASP:289 |
Data synthesized from multiple sources for illustrative purposes. mdpi.comchemrevlett.comnih.govresearchgate.net
Emerging Trends and Future Perspectives in 2 Aminomethyl but 1 Ene Research
Development of Green Chemistry Approaches for Synthesis
The synthesis of allylic amines, including 2-(aminomethyl)but-1-ene, is undergoing a significant transformation towards more environmentally benign methods. unibo.itorientjchem.org Green chemistry principles are being integrated to reduce waste, eliminate hazardous substances, and improve energy efficiency. ijcmas.com Key developments include the use of sustainable solvents, recyclable catalysts, and renewable starting materials.
Recent studies have demonstrated efficient molybdenum-catalyzed allylic amination of tertiary allylic carbonates in ethanol, a green solvent. organic-chemistry.org This method not only provides high yields and complete regioselectivity but also allows the catalyst to be recovered and reused multiple times without significant loss of activity, making it both economical and sustainable. organic-chemistry.org Another approach involves the direct use of allylic alcohols in water, a benign solvent, facilitated by catalysts like water-soluble calix acs.orgresorcinarene sulfonic acid or by employing deep eutectic solvents (DESs) which serve as metal-free promoters. organic-chemistry.orgrsc.org
Biocatalysis is also emerging as a powerful green alternative. nih.gov Enzymatic allylic amination methods offer a sustainable route, often operating under mild conditions. acs.orgnih.gov For instance, a two-step, one-pot biocatalytic system using a carboxylic acid reductase and a reductive aminase can produce allylic amines from biomass-derivable cinnamic acids. acs.orgnih.gov This process avoids harsh reaction conditions and utilizes renewable feedstocks. nih.gov
These green approaches represent a significant step forward in the sustainable production of allylic amines, minimizing the environmental impact associated with traditional synthetic routes.
| Catalyst/System | Solvent | Key Advantages |
| Molybdenum-based catalyst | Ethanol | High yield, high regioselectivity, recyclable catalyst organic-chemistry.org |
| Calix acs.orgresorcinarene sulfonic acid | Water | Environmentally benign, reusable catalyst organic-chemistry.org |
| Deep Eutectic Solvents (DESs) | None (DES as promoter) | Metal-free, mild conditions (room temperature) rsc.org |
| Carboxylic acid reductase & Reductive aminase | Aqueous | Uses renewable starting materials, mild conditions, avoids harsh reagents acs.orgnih.gov |
| Palladium catalyst with phosphine-borane ligand | Not specified | Direct use of allylic alcohols, short reaction times at room temperature organic-chemistry.org |
Exploration of Novel Reactivity and Catalysis
The unique structural motif of this compound, featuring both a nucleophilic amine and a reactive alkene, makes it a versatile building block for complex molecule synthesis. rsc.orgnih.gov Researchers are actively exploring novel catalytic methods to harness its reactivity, leading to the development of efficient and modular protocols. rsc.orgbohrium.com
One significant trend is the use of earth-abundant metal catalysts, such as nickel, to drive multicomponent coupling reactions. rsc.orgrsc.orgbohrium.com A nickel-catalyzed three-component coupling of alkenes, aldehydes, and amines provides a direct and modular route to a wide range of structurally diverse allylic amines. chemrxiv.org This approach avoids the pre-functionalization of starting materials and tolerates a broad range of functional groups, making it highly practical. rsc.orgrsc.org
Palladium catalysis continues to be a cornerstone in allylic amine synthesis and functionalization. nih.gov Modern palladium-catalyzed methods include intermolecular oxidative amination of unactivated olefins and visible-light-induced three-component syntheses. organic-chemistry.org These reactions can proceed with high regio- and stereoselectivity. organic-chemistry.org Furthermore, domino reactions, which involve a cascade of transformations in a single pot, are being developed to rapidly construct complex fused heterocyclic systems from simple precursors. nih.gov
Radical-mediated reactions are also providing new pathways for allylic amine synthesis. A metal-free, radical-radical cross-coupling strategy between an α-amino alkyl radical and a transient allylic radical has been reported, offering excellent regioselectivity and broad functional group compatibility. researchgate.net These innovative catalytic systems are expanding the synthetic toolbox, enabling the construction of intricate molecular architectures that were previously difficult to access. nih.gov
Design of Advanced Materials Incorporating Aminomethyl-Alkene Scaffolds
The distinct functionalities of the aminomethyl and alkene groups within scaffolds like this compound make them highly attractive for the design of advanced materials. mdpi.com These scaffolds can be incorporated into polymers and other macromolecular structures to impart specific chemical, physical, and biological properties. utoronto.ca
In the field of biomaterials, polymers functionalized with alkene groups are of significant interest. nih.gov These "alkene-functional polycarbonates" can be modified post-polymerization through various efficient chemical reactions like thiol-ene additions or Michael additions. nih.gov This allows for the introduction of diverse functionalities, making these materials suitable for applications such as drug delivery and tissue engineering scaffolds. utoronto.canih.gov The primary amine of a scaffold like this compound could be used to initiate the ring-opening polymerization of cyclic esters or carbonates, embedding the aminomethyl-alkene unit into the polymer backbone.
The amine group also provides a handle for conjugation. For instance, keto-functionalized polymer scaffolds can be reacted with aminooxy-containing molecules to form stable oxime linkages. researchgate.net Conversely, the amine group in an aminomethyl-alkene scaffold could be used to attach the entire scaffold to a pre-formed polymer. These functionalized polymers can serve as precursors to a wide array of polymer side-chain conjugates with applications in materials science and biomedicine. researchgate.net The presence of the alkene group offers a site for further cross-linking or functionalization, enabling the creation of complex, three-dimensional networks. nih.gov
| Material Type | Scaffold Feature Utilized | Potential Application |
| Functional Polycarbonates | Alkene group | Drug delivery, tissue scaffolds nih.gov |
| Polymer Side-Chain Conjugates | Amine group (for attachment) | Biomaterials, functional macromolecules researchgate.net |
| Cross-linked Polymer Networks | Alkene group (for cross-linking) | Hydrogels, advanced resins nih.gov |
| Small Molecule Libraries | Entire aminomethyl-alkene scaffold | Drug discovery nih.gov |
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is accelerating progress in understanding and predicting the behavior of molecules like this compound. rsc.orgrsc.org Computational tools, particularly Density Functional Theory (DFT), are providing deep insights into reaction mechanisms, transition states, and the factors controlling selectivity, which are often difficult to discern through experiments alone. nih.govcdnsciencepub.com
For instance, DFT calculations have been employed to investigate the mechanisms of palladium-catalyzed allylation of primary amines. nih.govresearchgate.net These studies can evaluate different potential reaction pathways and identify the most energetically favorable routes, helping to explain experimental observations and guide the design of more efficient catalysts. nih.govresearchgate.net Computational analysis of multistep chemical reactions allows for the prediction of reaction products and the evaluation of their relative stabilities, complementing experimental characterization. nih.gov
Molecular docking studies are another powerful computational tool, used to predict the binding interactions between small molecules and biological targets. researchgate.net For derivatives of aminomethyl-containing scaffolds, docking can help identify potential protein targets and predict biological activity, thereby streamlining the drug discovery process. researchgate.net This integration of in silico and benchtop experiments allows for a more rational and efficient approach to catalyst design, reaction optimization, and the development of new applications for aminomethyl-alkene compounds. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
